molecular formula C8H12N2O B1651297 4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde CAS No. 1256562-29-4

4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde

Cat. No. B1651297
CAS RN: 1256562-29-4
M. Wt: 152.19
InChI Key: QXAMCMFRMYDGEI-UHFFFAOYSA-N
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Description

4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as PIC or PIC-aldehyde and is widely used in the field of organic chemistry as a building block for various organic molecules.

Scientific Research Applications

Multicomponent Reactions for Organic Synthesis

The use of imidazole derivatives, including structures similar to 4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde, in multicomponent reactions has been explored for the synthesis of fully substituted furans. Such reactions showcase the versatility of imidazole derivatives in organic synthesis, enabling the creation of complex molecules with potential applications in pharmaceuticals and materials science. One study highlighted the facile three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes to produce furan derivatives, demonstrating the application of imidazole derivatives in the development of novel synthetic methodologies (Pan et al., 2010).

Building Blocks for Medical Chemistry

Imidazole carbaldehydes serve as crucial building blocks in medicinal chemistry, contributing to the synthesis of biologically active molecules. These compounds have been utilized to derive various alkyl groups, leading to the synthesis of imidazolium salts and benzoxazole, benzothiazole, and benzoimidazole derivatives. Such derivatives are investigated for their biological activities, underscoring the significance of imidazole carbaldehydes in the discovery and development of new drugs (Orhan et al., 2019).

Catalytic Synthesis of Imidazole Derivatives

The catalytic synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes is another notable application. This approach emphasizes the role of imidazole derivatives in facilitating catalytic reactions that are functional group-compatible, highlighting their utility in efficient and sustainable chemical synthesis (Li et al., 2015).

Luminescence Sensing

Imidazole derivatives have found applications in luminescence sensing, where they form part of the structure of lanthanide(III)-organic frameworks. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing the potential of imidazole derivatives in the development of novel fluorescence sensors for chemical detection and analysis (Shi et al., 2015).

properties

IUPAC Name

5-methyl-3-propan-2-ylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)10-5-9-7(3)8(10)4-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAMCMFRMYDGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200354
Record name 4-Methyl-1-(1-methylethyl)-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde

CAS RN

1256562-29-4
Record name 4-Methyl-1-(1-methylethyl)-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256562-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-(1-methylethyl)-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-1H-imidazole-5-carbaldehyde (5.0 g, 45.4 mmol) in anhydrous THF (50 mL) was added diaza(1,3)bicyclo[5.4.0]undecane (DBU, 6.8 mL, 45.4 mmol) and 2-iodopropane (4.5 mL, 45.4 mmol). The reaction mixture was stirred at room temperature overnight. Water (50 mL) was added. The mixture was extracted with EtOAc (1×50 mL) and 2-butanol (2×50 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-2% MeOH/DCM), affording 4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde (691 mg, 10% yield).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
diaza(1,3)bicyclo[5.4.0]undecane
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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